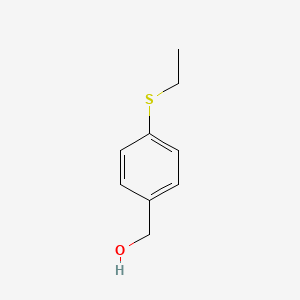

4-(Ethylthio)benzyl alcohol

Übersicht

Beschreibung

“4-(Ethylthio)benzyl alcohol” is a chemical compound with the molecular formula C9H12OS . It is similar to “4-(Methylthio)benzyl alcohol”, which is a colorless to light yellow liquid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group), an alcohol group (-OH), and an ethylthio group (-SCH2CH3). The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Alcohols, including “this compound”, can undergo a variety of chemical reactions. They can be converted into alkyl halides, tosylates, and esters . They can also be oxidized to form carbonyl compounds such as aldehydes, ketones, and carboxylic acids .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

4-(Ethylthio)benzyl alcohol and its derivatives, such as benzyl alcohol, have been employed in various catalytic processes and chemical reactions. A study highlighted the use of benzyl alcohol as a substrate in benzylic oxidation reactions using non-heme iron catalysts, leading to effective oxidation and formation of corresponding benzylic alcohol and ketone (Klopstra et al., 2003). Another research focused on electrochemical studies of benzyl alcohol, revealing the diffusion-controlled ethoxylation process (Xavier et al., 2011).

Photocatalytic Applications

This compound and its variants have been used in photocatalytic applications. A study reported the selective photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under O2 atmosphere, highlighting the role of a characteristic surface complex for selective photocatalytic oxidation (Higashimoto et al., 2009).

Material Science and Polymerization

Benzyl alcohol is utilized in material science and polymerization processes. A molecular adduct, MgCl(2).6PhCH2OH, was synthesized using benzyl alcohol as a support for an ethylene polymerization catalyst, demonstrating its potential in catalytic applications (Gnanakumar et al., 2011).

Analytical Chemistry

Benzyl alcohol has been explored for analytical applications. A kinetic method for estimating benzyl alcohol in mixtures was developed, utilizing the difference in reaction rates for different alcohols (Banerjee et al., 2001).

Environmental and Green Chemistry

Studies have emphasized the importance of benzyl alcohol in environmental and green chemistry. Research on the photocatalytic selective oxidation of benzyl alcohol in aqueous medium using graphitic carbon nitride highlighted the environmentally friendly approach and high efficiency of the process (Lima et al., 2017).

Biochemical Applications

In the biochemical field, the whole-cell biotransformation for the synthesis of benzyl alcohol directly from bio-based L-phenylalanine was explored, showcasing the potential of biocatalytic pathways in producing fine chemicals (Liu et al., 2020).

Eigenschaften

IUPAC Name |

(4-ethylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBSCPRFIBRIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)

![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)